molecular formula C21H30O4 B13817448 (8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13817448
M. Wt: 350.5 g/mol
InChI Key: WHBHBVVOGNECLV-KXPKTHLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrocortisone-9,11,12,12-d4 involves the incorporation of deuterium atoms at specific positions on the hydrocortisone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under controlled reaction conditions. The process typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of Hydrocortisone-9,11,12,12-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required isotopic purity and chemical specifications .

Mechanism of Action

Hydrocortisone-9,11,12,12-d4 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction leads to the regulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound also inhibits the activity of phospholipase A2 and nuclear factor kappa B, further contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Hydrocortisone-9,11,12,12-d4 is unique due to its deuterated nature, which provides enhanced stability and precision in analytical applications. Similar compounds include:

These compounds share similar applications but differ in their specific isotopic labeling and target analytes, highlighting the versatility and specificity of Hydrocortisone-9,11,12,12-d4 in research and industrial settings.

Properties

Molecular Formula

C21H30O4

Molecular Weight

350.5 g/mol

IUPAC Name

(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i6D,9D2,16D/t6-,15+,16-,17-,19-,20-,21-/m0

InChI Key

WHBHBVVOGNECLV-KXPKTHLHSA-N

Isomeric SMILES

[H][C@]1([C@]2([C@@H](CCC3=CC(=O)CC[C@@]32C)[C@@H]4CC[C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)[2H])[2H]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

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